molecular formula C12H12N2O2S B103566 4-Methyl-N-pyridin-2-yl-benzenesulfonamide CAS No. 52776-76-8

4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Cat. No. B103566
CAS RN: 52776-76-8
M. Wt: 248.3 g/mol
InChI Key: QOEDVXAZNHMVLV-UHFFFAOYSA-N
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Description

4-Methyl-N-pyridin-2-yl-benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The compound features a benzenesulfonamide moiety substituted with a methyl group and a pyridinyl group, which can interact with various biological targets and exhibit a range of pharmacological effects.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves the condensation of appropriate aldehydes with sulfonamides. For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Similarly, other derivatives, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, were synthesized and structurally characterized, indicating the versatility of the synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often elucidated using X-ray diffraction techniques. For example, the crystal and molecular structure of certain copper(II) and nickel(II) complexes containing 4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide were determined, revealing a distorted square-planar environment around the metal atoms . The zwitterionic form of N-(4-pyridyl)benzenesulfonamide also crystallizes as a zwitterionic tautomer, with evidence for conjugation between the anionic N atom and the pyridinium ring .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can form complexes with various metals, as seen in the electrochemical synthesis of bis{4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide}copper(II) and nickel(II) . These compounds can also participate in hydrogen bonding and π-π interactions, contributing to their stability and potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as absorption wavelengths, vibrational frequencies, and chemical shifts, can be investigated using spectroscopic methods and computational studies. For instance, the sulfonamide compound 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, with theoretical calculations supporting the experimental data . The antimicrobial activity of these compounds is often evaluated using methods like the disk well diffusion method, indicating their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Structural Characterization

The compound 4-Methyl-N-pyridin-2-yl-benzenesulfonamide has been involved in various synthesis processes, particularly in the creation of CCR5 antagonists used in HIV-1 infection prevention. These antagonists are synthesized using intermediates derived from benzenesulfonamides, indicating the compound's potential in developing HIV-1 targeting drugs (Cheng De-ju, 2015).

Electrochemical Synthesis and Crystal Structures

This compound has been used in the electrochemical synthesis of copper(II) and nickel(II) complexes. The crystal and molecular structures of these complexes, crucial in various chemical applications, have been determined by X-ray diffraction (Mari´a L. Dura´n et al., 1997).

Antimicrobial Activity

4-Methyl-N-pyridin-2-yl-benzenesulfonamide has been used in synthesizing novel compounds with significant antimicrobial activity. These synthesized compounds have shown effectiveness against various pathogens, indicating their potential in developing new antimicrobial agents (N. Elangovan et al., 2021).

Photophysicochemical Properties

The compound has also been studied for its photophysicochemical properties. In particular, its derivatives have been used to synthesize zinc(II) phthalocyanine compounds with potential applications in photocatalytic processes and possibly in photodynamic therapy (Gülen Atiye Öncül et al., 2021).

Molecular and Supramolecular Structures

Its derivatives have been analyzed for their molecular and supramolecular structures, which are critical in understanding their chemical properties and potential applications in various scientific fields (Danielle L Jacobs et al., 2013).

Safety And Hazards

Specific safety and hazard information for “4-Methyl-N-pyridin-2-yl-benzenesulfonamide” is not available in the sources retrieved. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on “4-Methyl-N-pyridin-2-yl-benzenesulfonamide” are not specified in the sources retrieved. Given its structural similarity to sulfonamides, it may have potential applications in medical or pharmaceutical research .

properties

IUPAC Name

4-methyl-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEDVXAZNHMVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328029
Record name 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-pyridin-2-yl-benzenesulfonamide

CAS RN

52776-76-8
Record name 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-N-PYRIDIN-2-YL-BENZENESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Yogi, A Joshi - chemistry-journal.org
… targeted nucleus N-(2-{4-(4subsituted-benzylidene)-3-methyl-5-[(4-phenyl-thiazol-2-yl)-hydrazono]-4,5-dihydropyrazol-1-yl}acetyl)-4-methyl-N-pyridin-2-yl-benzenesulfonamide comp. (…
Number of citations: 0 chemistry-journal.org
X Lu, H Xu, X Zhang, T Sun, Y Lin, Y Zhang, H Li, X Li… - Molecules, 2022 - mdpi.com
Neonicotinoids are important insecticides for controlling aphids in agriculture. Growing research suggested that neonicotinoid insecticides are a key factor causing the decline of global …
Number of citations: 2 www.mdpi.com
D Sang, B Dong, Y Liu, J Tian - The Journal of Organic Chemistry, 2022 - ACS Publications
The chemoselective cleavage of C–N bonds of amides, sulfonamides, and acylsulfonamides by aluminum halides is described. AlCl 3 and AlI 3 display complementary reactivities …
Number of citations: 1 pubs.acs.org
S Alavinia, R Ghorbani‐Vaghei… - Applied …, 2020 - Wiley Online Library
A porous cross‐linked poly (ethyleneamine)‐polysulfonamide (PEA‐PSA) as a novel organic support system is synthesized in the presence of silica template by nanocasting technique. …
Number of citations: 46 onlinelibrary.wiley.com
S Noda, S Tanimori - Tetrahedron Green Chem, 2023 - Elsevier
An organic solvent-free synthesis of sulfonyl hydrazides has been achieved in water. The reactions of equimolar amount of sulfonyl chlorides and hydrazines afforded a series of …
Number of citations: 3 www.sciencedirect.com
J Helberg, T Ampßler, H Zipse - The Journal of Organic Chemistry, 2020 - ACS Publications
Pyridinyl amide ion pairs carrying various electron-withdrawing substituents were synthesized with selected ammonium or phosphonium counterions. Compared to neutral pyridine-…
Number of citations: 18 pubs.acs.org
L Lu, C Chen, H Jiang, B Yin - The Journal of Organic Chemistry, 2018 - ACS Publications
A protocol for three-component reactions of cyclic ethers, α-diazo esters, and weak nitrogen, oxygen, carbon, and sulfur nucleophiles (pK a = 2.2–14.8) to afford a variety of structurally …
Number of citations: 12 pubs.acs.org
RS Kumbhare - 2021 - search.proquest.com
MicroRNAs (miRNAs) are small non-coding RNA molecules (~ 22-nucleotides long) and constitute up to 60% of human genes. miRNAs are primarily involved in gene silencing by …
Number of citations: 3 search.proquest.com
CB Lavery - 2013 - dalspace.library.dal.ca
In the pursuit of increasingly efficient and/or new chemical transformations, homogeneous transition metal catalysts are proving to be invaluable components of the synthetic chemist’s …
Number of citations: 2 dalspace.library.dal.ca
C Torruellas, FL Hsu, AJ Walz - Synthesis, 2019 - thieme-connect.com
N-Pyridyl hydroxylamine derivatives were prepared via copper-catalyzed cross-coupling of orthogonally functionalized hydroxylamines with iodopyridines. Various amino- and hydroxyl-…
Number of citations: 2 www.thieme-connect.com

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